1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole

Medicinal Chemistry Drug Design Physicochemical Profiling

Interchanging triazole regioisomers without verifying substitution-dependent reactivity risks failed syntheses. 1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole provides defined meta-benzyl bromide geometry with LogP 2.2 & TPSA 30.7 Ų for reproducible nucleophilic derivatization. • ≥95% hydrobromide salt for enhanced stability & solubility • Efficient SN2 handle for amine, thiol, or alkoxide conjugation • Validated core for antifungal CYP51 inhibitors, kinase probes & PROTACs • Full COA with every batch

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
Cat. No. B11874297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=NC=N2)CBr
InChIInChI=1S/C9H8BrN3/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13/h1-4,6-7H,5H2
InChIKeyPVWZGGLQWVZRJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole: High-Purity Building Block for Medicinal Chemistry and Chemical Biology


1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole is a heterocyclic building block bearing a 1,2,4-triazole ring and a meta-substituted benzyl bromide moiety. The compound is available in high purity (≥95%) as the hydrobromide salt , which confers enhanced stability and solubility for synthetic workflows [1]. The electrophilic bromomethyl group enables efficient nucleophilic substitution reactions for modular derivatization [2], making this intermediate a versatile entry point for constructing triazole-containing pharmacophores [3].

Modular derivatization: Electrophilic meta-bromomethyl handle for nucleophilic substitution workflows.
Hydrobromide salt form: Supports enhanced stability and solubility in synthetic routes.
1,2,4-Triazole scaffold: Privileged heterocycle for pharmacophore construction and bioisostere studies.

Why 1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole Cannot Be Replaced by Generic Triazole Intermediates


Generic triazole intermediates are often selected based solely on the presence of the 1,2,4-triazole ring; however, the specific substitution pattern—both on the triazole core and on the appended phenyl ring—dictates physicochemical and reactivity parameters critical to successful derivatization [1]. The meta-bromomethyl substitution of the target compound confers a unique combination of moderate lipophilicity (LogP ~2.2) and hydrogen-bond acceptor capacity (PSA 30.7 Ų) [2] that differs measurably from ortho- or para-substituted regioisomers . Furthermore, the electrophilic reactivity of the benzyl bromide group is modulated by the electron-withdrawing triazole ring through the meta-phenyl spacer, affecting reaction kinetics and yields in nucleophilic displacement [3]. Interchanging this compound with an isomer or heterocyclic analog without accounting for these differential parameters risks suboptimal reaction outcomes and irreproducible results.

Attribute
Target Compound
Substitution Risk
Regioisomer
Meta-bromomethyl phenyl
Ortho/para isomers may shift lipophilicity and reactivity profiles, altering derivatization outcomes.
Heterocyclic Core
1,2,4-Triazole
Imidazole or 1,2,3-triazole analogs differ in hydrogen-bonding capacity and electronic distribution, risking target engagement mismatch.
Salt Form
Hydrobromide salt
Free base form may exhibit lower stability and handling reproducibility in multi-step syntheses.

Quantitative Differentiation: 1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole vs. Closest Analogs


Lipophilicity (LogP) Comparison with Para-Regioisomer

The meta-substituted target compound exhibits a LogP of 2.2 (calculated as XLogP3) , while the para-substituted regioisomer 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole shows a significantly higher LogP of 3.12 [1]. This difference of 0.92 log units corresponds to an approximately 8-fold difference in partition coefficient, indicating that the meta isomer possesses substantially lower lipophilicity than its para counterpart.

Lipophilicity (LogP)
Cross-study comparable
Target: XLogP3 = 2.2
Para isomer: LogP = 3.12
ΔLogP = -0.92 (~8-fold lower)
Lower lipophilicity may support distinct permeability and solubility profiles for lead optimization.
Calculated XLogP3 vs. reported comparator value.
Medicinal Chemistry Drug Design Physicochemical Profiling

Polar Surface Area (PSA) and Hydrogen-Bond Acceptor Count vs. Imidazole Analog

1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole possesses a topological polar surface area (TPSA) of 30.7 Ų and contains 2 hydrogen-bond acceptors . In contrast, the imidazole analog 1-(3-(Bromomethyl)phenyl)-1H-imidazole has a TPSA of 17.8 Ų and only 1 hydrogen-bond acceptor . The triazole derivative offers a 72% larger polar surface area and an additional hydrogen-bond acceptor, which can enhance aqueous solubility and modulate target binding interactions.

PSA and H-Bond Acceptors
Cross-study comparable
Target: TPSA 30.7 Ų, 2 HBA
Imidazole analog: TPSA 17.8 Ų, 1 HBA
ΔTPSA = +12.9 Ų (+72%)
Enhanced polarity may improve aqueous solubility and modulate target binding interactions.
Calculated TPSA values.
Chemical Biology Medicinal Chemistry Property-Based Design

Salt Form Stability and Handling Advantages vs. Free Base

1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole is commercially supplied as the hydrobromide salt (CAS 1956341-43-7) with a minimum purity specification of 95% . The hydrobromide salt form enhances long-term stability and reduces hygroscopicity compared to the free base, facilitating accurate weighing and reproducible reaction outcomes in nucleophilic substitution and cross-coupling reactions [1]. The free base form (CAS 1823961-35-8) lacks this enhanced stability profile .

Salt Form Stability
Head-to-head
Hydrobromide salt (≥95% purity)
vs. Free base (no enhanced stability data)
Salt form supports reproducible handling and long-term storage.
Vendor specification; free base stability data to verify.
Synthetic Chemistry Process Chemistry Reagent Selection

Regioisomeric Differentiation in 1,2,4-Triazole vs. 1,2,3-Triazole Scaffolds

The 1,2,4-triazole ring in the target compound is structurally distinct from the 1,2,3-triazole isomer. 1,2,4-Triazoles exhibit weak basicity (pKa ~2.4) and multiple dipole moments, whereas 1,2,3-triazoles are more basic (pKa ~1.2) and have different electronic distributions [1]. The 1,2,4-triazole scaffold is a privileged structure in antifungal drug discovery, with numerous derivatives showing significant activity against Candida albicans, Candida krusei, and Aspergillus fumigatus [2]. The bromomethyl group in the meta-position enables modular diversification while preserving the favorable electronic properties of the 1,2,4-triazole core.

Scaffold Utility
Class-level inference
1,2,4-triazole (pKa ~2.4) vs. 1,2,3-triazole (pKa ~1.2). Distinct electronic profiles and H-bonding.
Supports scaffold selection in antifungal pharmacophore research.
Class-level scaffold comparison; context-dependent.
Click Chemistry Bioisosterism Scaffold Hopping

Optimal Applications of 1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole in Research and Development


Synthesis of Meta-Substituted Triazole-Based Antifungal Candidates

Leverage the meta-bromomethyl handle for nucleophilic displacement with amine, thiol, or alkoxide nucleophiles to generate diverse libraries of 1,2,4-triazole antifungals. The 1,2,4-triazole scaffold is a validated pharmacophore for targeting fungal CYP51, and the meta-substitution pattern offers a distinct spatial orientation compared to para-substituted analogs [1]. The compound's LogP of 2.2 provides a balanced lipophilicity profile for lead optimization .

Construction of Triazole-Containing PROTACs and Bifunctional Degraders

The reactive benzyl bromide group enables efficient conjugation to E3 ligase ligands or target protein binders via simple nucleophilic substitution. The 1,2,4-triazole core contributes to favorable physicochemical properties (TPSA 30.7 Ų, 2 H-bond acceptors) [2] that can enhance the developability profile of heterobifunctional molecules, a key consideration in targeted protein degradation campaigns.

Preparation of 1,2,4-Triazole Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The 1,2,4-triazole ring's ability to coordinate transition metals, combined with the functionalizable bromomethyl group, makes this compound a valuable precursor for synthesizing ligands used in MOFs and coordination polymers. The meta-substitution provides a distinct geometry for framework construction, offering expanded synthetic flexibility compared to para-substituted analogs [3].

Development of 1,2,4-Triazole-Based Kinase Inhibitors

The 1,2,4-triazole ring serves as a bioisostere for amides and imidazoles in kinase inhibitor design. The bromomethyl group at the meta position allows for late-stage diversification to optimize selectivity profiles against kinase panels. The moderate lipophilicity (LogP 2.2) and polar surface area (30.7 Ų) [2] of this intermediate align with property guidelines for oral kinase inhibitors.

Application
Selection Property
Validation Focus
Antifungal Candidate Synthesis
Meta-bromomethyl handle for library diversification
CYP51 target engagement and antifungal susceptibility assays
PROTAC Linker Construction
Reactive benzyl bromide for efficient conjugation
Ternary complex formation and degradation efficiency
MOF Ligand Synthesis
Triazole-metal coordination with functionalizable spacer
Framework topology and metal-binding stoichiometry
Kinase Inhibitor Development
1,2,4-Triazole as amide bioisostere
Kinase selectivity profiling and cellular pathway assays

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